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Oleyl oleamide

Polymer additive migration Slip agent diffusion kinetics Secondary amide

Oleyl oleamide (CAS 72901-31-6), systematically designated as N-((Z)-octadec-9-enyl)oleamide, is an unsaturated C36 secondary fatty acid amide with a molecular weight of approximately 531.94 g/mol. It can be biosynthesized endogenously or formed synthetically through the thermal condensation of oleic acid and oleylamine.

Molecular Formula C36H69NO
Molecular Weight 531.9 g/mol
CAS No. 72901-31-6
Cat. No. B1594922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl oleamide
CAS72901-31-6
Molecular FormulaC36H69NO
Molecular Weight531.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C36H69NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3,(H,37,38)/b19-17+,20-18-
InChIKeyGCAONVVVMAVFDE-NADBREJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyl Oleamide (CAS 72901-31-6) — Chemical Identity and Endogenous Role for Informed Sourcing


Oleyl oleamide (CAS 72901-31-6), systematically designated as N-((Z)-octadec-9-enyl)oleamide, is an unsaturated C36 secondary fatty acid amide with a molecular weight of approximately 531.94 g/mol . It can be biosynthesized endogenously or formed synthetically through the thermal condensation of oleic acid and oleylamine [1]. It should not be confused with the simpler primary amide oleamide (CAS 301-02-0, MW ~281.48 g/mol), despite both compounds deriving from oleic acid [2]. Both the biochemical origin and synthetic context critically define the compound’s identity for research and industrial procurement.

Why Oleyl Oleamide Cannot Be Substituted by Generic Primary Amide Slip Additives


Generic substitution of oleyl oleamide with commodity fatty acid primary amides such as oleamide or stearamide will result in a fundamentally different material performance profile. Oleyl oleamide's classification as a secondary amide doubles its molecular weight relative to these primary amides, directly dictating a slower, more controlled migration rate to polymer surfaces [1]. Furthermore, its markedly lower melting point and distinct amphiphilic behavior allow it to form complete, continuous lubricating layers and direct inorganic phase selectivity during nanoparticle synthesis—functional outcomes that primary amides cannot replicate under equivalent conditions [2][3]. These differences are not incremental; they represent order-of-magnitude divergences in diffusion kinetics and qualitative shifts in interfacial morphology.

Five Quantifiable Dimensions Where Oleyl Oleamide (CAS 72901-31-6) Outperforms Generic Fatty Acid Amides


Controlled Polymer Migration Speed via Molecular Weight Doubling Compared to Oleamide

In polyolefin film applications, the migration rate of slip additives through the amorphous polymer phase is inversely correlated with molecular weight. Secondary amides, typified by oleyl oleamide, possess molecular weights approximately twice those of primary amides like oleamide (~531.9 g/mol vs. ~281.5 g/mol), thereby migrating substantially more slowly through polyolefins [1]. This differential is explicitly recognized in commercial material selection guidelines, where secondary amides are employed to provide a 'controlled' or 'medium' slip profile, in contrast to the 'fast blooming' characteristic of primary amides [1].

Polymer additive migration Slip agent diffusion kinetics Secondary amide

Distinct Thermal Processing Window: 45°C Melting Point vs. 70°C–109°C for Primary Amides

Oleyl oleamide exhibits a melting point of 45°C, which is significantly lower than the primary fatty acid amides commonly used as industrial slip agents and lubricants . Specifically, oleamide melts at approximately 70°C [1], erucamide at 79–85°C , stearamide at 98–109°C , and behenamide at 110–113°C . This 25–68°C depression in melting point enables oleyl oleamide to function as a liquid or soft solid lubricant/surfactant in low-temperature processes where commodity amides would remain as crystalline solids, limiting their dispersion and surface activity.

Melting point Thermal processing Low-temperature formulation

Complete Continuous Surface Layer Formation vs. Discontinuous Layers from Stearamide

Direct comparative surface analysis using atomic force microscopy (AFM) and scanning electron microscopy (SEM) demonstrates that oleamide forms a complete, continuous, and thicker lubricating layer on polymer surfaces, whereas stearamide produces an incomplete, discontinuous layer of lesser thickness [1]. Since oleyl oleamide is a secondary amide derivative of oleamide retaining the same cis-unsaturated C18 hydrocarbon backbone, it inherits the molecular conformational flexibility that permits dense surface packing, while the saturated stearamide (C18:0) crystallizes into discrete, isolated domains that fail to provide full surface coverage [1]. Furthermore, the migration rate of oleamide to the polymer surface was measured to be approximately three times greater than that of stearamide [1].

Surface morphology Amphiphilic additive Polymer surface coating

Slip Agent Efficiency: Comparable Low COF at Moderate Addition Levels

In polyolefin film applications, fatty acid amide slip additives are benchmarked by their ability to reduce the coefficient of friction (COF) below 0.2 at minimal addition levels. Oleamide achieves high slip (COF < 0.2) at an addition level of <500 ppm within 10 minutes of film blowing [1]. For comparison, erucamide requires <250 ppm, while stearamide requires >1,000 ppm to achieve the same performance target [1]. As a secondary amide derivative of oleamide, oleyl oleamide is positioned to deliver controlled slip performance at addition levels comparable to or intermediate between oleamide and erucamide, offering formulators a tunable migration-speed-to-dosage trade-off not available with primary amides alone.

Coefficient of friction Slip efficiency Polyolefin film

Selective Nanocrystal Phase Direction: Favoring WO3-x Nanorods Over Ammonium Tungsten Bronze

In the gram-scale synthesis of tungsten oxide nanocrystals at temperatures exceeding 250°C, the in-situ formation of oleyl oleamide via condensation of oleic acid and oleylamine was identified as the decisive chemical factor directing phase selectivity toward WO3−x nanorods while suppressing the competing formation of hexagonal ammonium tungsten bronze ((NH4)xWO3) [1]. When oleyl oleamide is not intentionally formed (e.g., under conditions that limit its generation), the reaction yields a mixture of WO3−x and (NH4)xWO3 phases. Deliberate use of pre-synthesized oleyl oleamide enforces exclusive WO3−x nanorod formation [1][2]. This phase-directing capability is not exhibited by the individual precursor surfactants (oleic acid or oleylamine) alone [1].

Nanoparticle synthesis Phase selectivity Tungsten oxide nanorods

High-Value Application Scenarios Where Oleyl Oleamide Outperforms Generic Amide Alternatives


Controlled-Slip Multilayer Packaging Films Requiring Stable Long-Term COF

In coextruded multilayer polyolefin films destined for high-speed printing and lamination, rapid-blooming primary amides (e.g., oleamide) can cause COF to drift upward after roll storage or lamination, sometimes exceeding 1.0 and causing converting machine jams [1]. Oleyl oleamide's secondary amide structure, with a molecular weight approximately 1.9× that of oleamide, provides slower, sustained migration that maintains a stable COF throughout the converting process, as confirmed by 30-day COF retention testing [1].

Low-Temperature Lubricant and Surfactant Formulations (Ambient to 50°C)

Primary fatty acid amides, including oleamide (mp 70°C), erucamide (mp 79–85°C), stearamide (mp 98–109°C), and behenamide (mp 110–113°C), remain as crystalline powders at ambient to moderately elevated temperatures, severely limiting their dispersibility and interfacial activity [1]. Oleyl oleamide, with a melting point of only 45°C, transitions to a mobile liquid phase under mild heating, enabling homogeneous incorporation into low-temperature lubricant blends, cold-metalworking fluids, and surfactant systems that cannot tolerate high-temperature melt processing [1].

Gram-Scale Synthesis of Phase-Pure WO3−x Plasmonic Nanorods

The selective preparation of WO3−x nanorods—valued for their tunable localized surface plasmon resonance (800–3300 nm NIR absorption) and catalytic sulfide oxidation activity—requires oleyl oleamide as the chemically active phase-directing reagent [1]. When oleic acid and oleylamine are combined as standard surfactants without amide condensation, the synthesis yields an undesired mixture of WO3−x nanorods and ammonium tungsten bronze nanocubes. Pre-formed or in-situ-generated oleyl oleamide suppresses bronze nucleation entirely, yielding exclusively the rod morphology with high aspect ratio control [1].

Polymer Surfaces Requiring Complete, Uniform Lubricant Layer Coverage

Atomic force microscopy and SEM studies have established that oleamide-derived additives form a complete, continuous surface lubricant layer on polyethylene, whereas saturated primary amides such as stearamide produce only an incomplete, discontinuous layer of lesser thickness [1]. Oleyl oleamide, sharing the cis-unsaturated hydrocarbon architecture of oleamide, is expected to similarly provide full-surface coverage. This uniform coating is critical for applications such as medical device components, optical films, and precision mold release, where localized friction hotspots caused by patchy lubricant coverage can produce optical defects or inconsistent demolding forces.

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